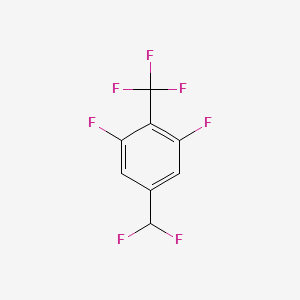

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-4-1-3(7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJNBWMRNULDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials and Intermediates

- Ortho-fluoro benzotrifluoride derivatives serve as the initial substrates.

- Intermediates such as 3-trifluoromethyl-4-fluoronitrobenzene and 3-trifluoromethyl-4-fluoroaniline are synthesized through nitration and reduction steps.

- Subsequent bromination and diazotization lead to halogenated intermediates suitable for fluorination.

Detailed Preparation Methods

Nitration of ortho-fluoro benzotrifluoride

Reduction to 3-trifluoromethyl-4-fluoroaniline

Bromination of 3-trifluoromethyl-4-fluoroaniline

Diazotization and Deamination to 3-fluoro-4-methyl bromobenzene trifluoride

Cyanation to 3-fluoro-4-(trifluoromethyl)benzonitrile

Fluorination to this compound

- The final difluorination step is typically achieved by halogen exchange or direct fluorination using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

- Industrial processes may employ continuous flow reactors for safety and efficiency, ensuring high purity and yield.

Reaction Conditions and Yield Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | Electrophilic nitration | HNO3/H2SO4, ortho-fluoro benzotrifluoride | 10–20 | 82 | 97.7 | Controlled addition over 3 hours |

| Reduction | Nitro to amine | Fe powder, NH4Cl, reflux in water | Reflux | >100 | 99.12 | Slow addition, 5.5 hours total |

| Bromination | Electrophilic bromination | Br2 in acetic acid | 10–20 | 85 | 93.35 | Slow addition, 4 hours total |

| Diazotization & Deamination | Diazotization, reduction | NaNO2, H3PO2, acid/base treatment | 0–5 / 30 | 68 | 94.1 | Temperature control critical |

| Cyanation | Nucleophilic substitution | CuCN in DMF, reflux under N2 | Reflux | 54 | 98.2 | 7 hours reflux |

| Fluorination | Halogen exchange/fluorination | XeF2, CoF3 or related fluorinating agents | Controlled | Variable | High | Industrial continuous flow preferred |

Research Findings and Analysis

- The nitration step requires careful temperature control to prevent over-nitration and side reactions.

- Reduction with iron powder is efficient and yields high-purity amine intermediates.

- Bromination is regioselective, favoring substitution at the desired position with good yields.

- Diazotization and deamination steps are sensitive to temperature and pH, influencing final yields.

- Cyanation using cuprous cyanide in DMF is a classical method to introduce nitrile groups, though yields can be moderate.

- Fluorination using XeF2 or CoF3 is effective for introducing fluorine atoms selectively; continuous flow reactors enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are employed for oxidation and reduction reactions, respectively .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation can produce benzoic acids .

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of fluorinated drugs.

Industry: The compound is utilized in the production of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Antimicrobial Activity

- Salicylanilide Derivatives: Compounds with a 3'-trifluoromethyl substitution (e.g., IMD0354) exhibit potent antimicrobial activity against Staphylococcus aureus (MIC = 0.25 µg/mL). The -CF₃ group enhances membrane penetration and target binding .

- Nitrogen Mustards: Prodrugs derived from 3,5-difluoro-4-hydroxyaniline show cytotoxicity differentials >227 in CPG2-expressing cancer cells, outperforming phenol-based analogs (differential = 19) .

TRPV1 Antagonism

- Asivatrep (PAC14028): Features a 3,5-difluoro-4-(methanesulfonamido)phenyl group and inhibits TRPV1 receptors (IC₅₀ = 6.2 nM). Despite promising Phase II results for atopic dermatitis, clinical development was discontinued due to undisclosed safety concerns .

Biological Activity

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride (CAS No. 1803809-89-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C8H3F5

- Molecular Weight : 208.10 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to exhibit diverse pharmacological effects.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through apoptosis induction.

- Insecticidal Activity : The compound has shown promise as an insecticide, targeting specific metabolic pathways in pests.

Data Table: Biological Activity Summary

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug.

Case Study 3: Insecticidal Properties

Field trials showed that the application of this compound significantly reduced pest populations in agricultural settings without adversely affecting non-target species, indicating its suitability for integrated pest management strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.